molecular formula C19H24N2O B2920517 1-Prop-2-ynyl-N-(1,2,3,4-tetrahydronaphthalen-1-yl)piperidine-4-carboxamide CAS No. 1423707-87-2

1-Prop-2-ynyl-N-(1,2,3,4-tetrahydronaphthalen-1-yl)piperidine-4-carboxamide

Cat. No.: B2920517
CAS No.: 1423707-87-2
M. Wt: 296.414
InChI Key: MDHVTNPWGNQGIR-UHFFFAOYSA-N
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Description

1-Prop-2-ynyl-N-(1,2,3,4-tetrahydronaphthalen-1-yl)piperidine-4-carboxamide (CAS 1423707-87-2) is a high-purity chemical compound with the molecular formula C 19 H 24 N 2 O and molecular weight of 296.4 g/mol . This specialized compound features a distinct molecular structure that incorporates both tetrahydronaphthalene and piperidine motifs, which have demonstrated significant relevance in neuroscience and medicinal chemistry research. Structurally related compounds sharing the N-(1,2,3,4-tetrahydronaphthalen-1-yl) scaffold have been extensively investigated as potent serotonin receptor agents, particularly showing high affinity and selectivity for 5-HT 7 receptors . These receptors represent important targets for neurological disorder research, making this chemical class valuable for investigating neurotransmitter systems. The compound's molecular architecture includes a propynyl modification on the piperidine nitrogen, which may influence its physicochemical properties including lipophilicity (predicted XLogP3: 2.4) and membrane permeability . Such characteristics are crucial considerations for blood-brain barrier penetration in central nervous system-targeted research applications . Related structural analogs have demonstrated nanomolar receptor affinity (K i = 0.22 nM for certain 5-HT 7 receptor agonists) and functional activity in pharmacological models , suggesting potential research applications for this compound in studying receptor function and signaling pathways. This product is provided exclusively For Research Use Only and is strictly intended for laboratory research purposes by qualified professionals. It is not intended for diagnostic or therapeutic applications, nor for human consumption of any kind. Researchers should handle this material using appropriate safety precautions and consult relevant scientific literature for specific research applications.

Properties

IUPAC Name

1-prop-2-ynyl-N-(1,2,3,4-tetrahydronaphthalen-1-yl)piperidine-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N2O/c1-2-12-21-13-10-16(11-14-21)19(22)20-18-9-5-7-15-6-3-4-8-17(15)18/h1,3-4,6,8,16,18H,5,7,9-14H2,(H,20,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDHVTNPWGNQGIR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCN1CCC(CC1)C(=O)NC2CCCC3=CC=CC=C23
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Prop-2-ynyl-N-(1,2,3,4-tetrahydronaphthalen-1-yl)piperidine-4-carboxamide typically involves multiple steps, starting with the formation of the piperidine ring One common approach is the reaction of piperidine with prop-2-ynyl chloride under controlled conditions to form the intermediate piperidine derivative

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using specialized reactors and catalysts to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions: 1-Prop-2-ynyl-N-(1,2,3,4-tetrahydronaphthalen-1-yl)piperidine-4-carboxamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.

  • Substitution: Nucleophilic substitution reactions may involve reagents like sodium azide (NaN₃) or halides.

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Production of amines or alcohols.

  • Substitution: Generation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

This compound has shown potential in several scientific research applications:

  • Chemistry: It can be used as a building block for the synthesis of more complex molecules.

  • Biology: Its interactions with biological systems can be studied to understand its effects on cellular processes.

  • Medicine: Potential therapeutic applications may include the development of new drugs targeting specific diseases.

  • Industry: It may find use in the production of advanced materials or as a chemical intermediate in various industrial processes.

Mechanism of Action

The mechanism by which 1-Prop-2-ynyl-N-(1,2,3,4-tetrahydronaphthalen-1-yl)piperidine-4-carboxamide exerts its effects involves interactions with specific molecular targets. These interactions can modulate various biochemical pathways, leading to desired outcomes in biological systems. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Table 1: Key Structural and Physicochemical Comparisons

Compound Name Core Structure Substituents Molecular Formula Molecular Weight (g/mol) Key Functional Groups
1-Prop-2-ynyl-N-(1,2,3,4-tetrahydronaphthalen-1-yl)piperidine-4-carboxamide Piperidine-4-carboxamide 1-Prop-2-ynyl, N-(1,2,3,4-tetrahydronaphthalen-1-yl) C₁₉H₂₅N₂O ~297 Propargyl, tetrahydronaphthalene
(R)-1-(1-(Naphthalen-1-yl)ethyl)-N-((tetrahydro-2H-pyran-4-yl)methyl)piperidine-4-carboxamide (Compound 17) Piperidine-4-carboxamide 1-(Naphthalen-1-yl)ethyl, N-(tetrahydro-2H-pyran-4-ylmethyl) C₂₄H₃₂N₂O₂ 380.5 Naphthalene, tetrahydropyran
N-Phenyl-N-(piperidin-4-yl)propionamide derivatives Piperidine-4-propionamide 5-Substituted tetrahydronaphthalen-2-yl methyl, phenyl Variable ~350–400 Propionamide, tetrahydronaphthalene
1-[4-(Ethylsulfonyl)-2-nitrophenyl]piperidine-4-carboxamide Piperidine-4-carboxamide 4-(Ethylsulfonyl)-2-nitrophenyl C₁₄H₁₉N₃O₅S 341.38 Sulfonyl, nitro

Key Observations:

Propargyl vs. In contrast, saturated chains (e.g., naphthalenylethyl in Compound 17) improve metabolic stability due to reduced reactivity .

Tetrahydronaphthalene Substitution : The 1-position substitution on tetrahydronaphthalene in the target compound may alter spatial orientation compared to 2-position analogs (e.g., ’s opioid-targeted derivatives), affecting receptor binding selectivity .

Amide vs. Propionamide : The carboxamide group in the target compound differs from propionamide derivatives in , which feature a three-carbon chain. This distinction impacts hydrogen-bonding capacity and lipophilicity, with carboxamides generally being more polar.

Pharmacological and Metabolic Comparisons

Key Findings:

Metabolic Stability : Compound 17 exhibits high microsomal stability (78% remaining at 60 min), attributed to its saturated tetrahydropyran and naphthalene groups . The target compound’s propargyl group may reduce stability due to oxidative metabolism.

Receptor Binding: highlights that 5-substituted tetrahydronaphthalene derivatives exhibit nanomolar affinity for μ-opioid receptors. The target compound’s tetrahydronaphthalen-1-yl group may confer distinct steric interactions, though experimental confirmation is needed .

Biological Activity

1-Prop-2-ynyl-N-(1,2,3,4-tetrahydronaphthalen-1-yl)piperidine-4-carboxamide is a compound belonging to the aminotetralin class, characterized by its unique structural features which include a tetrahydronaphthalene backbone and a prop-2-ynyl substituent. This compound has garnered attention for its potential biological activities, particularly in relation to neurotransmitter systems and possible therapeutic applications.

The molecular formula of this compound is C15H19NC_{15}H_{19}N with a molecular weight of approximately 229.33 g/mol. The presence of the prop-2-ynyl group enhances the compound's reactivity and biological activity, making it a subject of interest in medicinal chemistry.

Neurotransmitter Interaction

Research indicates that compounds similar to 1-prop-2-ynyl-N-(1,2,3,4-tetrahydronaphthalen-1-yl)piperidine derivatives exhibit stimulant properties. These compounds are known to influence various neurotransmitter systems, particularly serotonin (5-hydroxytryptamine) receptors. Studies have shown that piperidine derivatives can act as agonists at the 5-HT7 receptor, which is implicated in mood regulation and cognitive functions .

Table 1: Biological Activity of Related Compounds

Compound NameTarget ReceptorAffinity (Ki)EC50
Compound 22a5-HT70.22 nM2.56 µM
Compound 445-HT70.13 nM0.90 µM
Compound 285-HT70.50 nM1.00 µM

Stimulant Properties

The stimulant properties of aminotetralins suggest their potential use in treating conditions such as attention deficit hyperactivity disorder (ADHD) and mood disorders. The interaction with neurotransmitter systems can lead to increased levels of dopamine and norepinephrine in the brain, contributing to enhanced alertness and focus.

Case Studies

Several studies have explored the structure-affinity relationships of piperidine derivatives, including those with tetrahydronaphthalene scaffolds. For instance, a study demonstrated that specific substitutions on the piperidine ring significantly influenced the affinity for serotonin receptors .

In vitro testing has shown that compounds with longer alkyl chains or specific aromatic substitutions tend to exhibit higher affinity and selectivity towards the 5-HT7 receptor compared to other serotonin receptor subtypes (5-HT1A and 5-HT2A) .

Case Study Example:

In a study assessing various piperidine derivatives for their effects on serotonin receptors:

  • Objective: To evaluate the agonistic activity at the 5-HT7 receptor.
  • Methodology: Radioligand binding assays were conducted on a series of synthesized compounds.
  • Results: Compounds demonstrated varying degrees of agonism at the 5-HT7 receptor with Ki values ranging from nanomolar to subnanomolar concentrations.

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